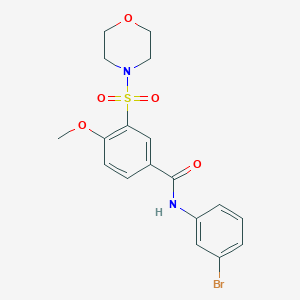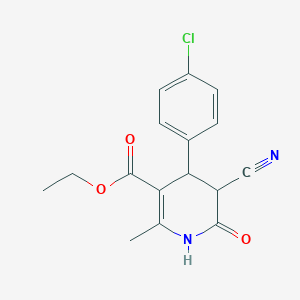
5-nitro-1-methyl-3-phenyl-2-(1-pyrrolidinylmethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-1-methyl-3-phenyl-2-(1-pyrrolidinylmethyl)-1H-indole, commonly known as 'Nitroindole' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Nitroindole is a heterocyclic compound that contains a fused indole and pyrrolidine ring system. It has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
The mechanism of action of Nitroindole is not fully understood. However, it has been suggested that Nitroindole exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Nitroindole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Nitroindole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Nitroindole has also been found to inhibit the growth and proliferation of cancer cells. In addition, Nitroindole has been found to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitroindole has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Nitroindole is also stable under various conditions, making it suitable for use in various assays. However, Nitroindole has some limitations, such as its low solubility in water, which can make it challenging to use in aqueous-based assays.
Direcciones Futuras
There are several future directions for the study of Nitroindole. One potential direction is the development of Nitroindole-based drugs and therapies for the treatment of cancer and inflammatory diseases. Another direction is the study of Nitroindole's mechanism of action and its interactions with various enzymes and proteins. Additionally, the synthesis of Nitroindole derivatives and analogs with improved properties and efficacy is another area of future research.
Conclusion:
Nitroindole is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on Nitroindole is needed to fully understand its potential applications and to develop new drugs and therapies.
Métodos De Síntesis
The synthesis of Nitroindole involves the reaction between 1-methyl-3-phenylindole and 1-pyrrolidinemethanamine in the presence of nitric acid. This reaction leads to the formation of Nitroindole, which can be further purified through various methods such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
Nitroindole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. In addition, Nitroindole has been studied for its potential use in the development of new drugs and therapies.
Propiedades
Nombre del producto |
5-nitro-1-methyl-3-phenyl-2-(1-pyrrolidinylmethyl)-1H-indole |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-methyl-5-nitro-3-phenyl-2-(pyrrolidin-1-ylmethyl)indole |
InChI |
InChI=1S/C20H21N3O2/c1-21-18-10-9-16(23(24)25)13-17(18)20(15-7-3-2-4-8-15)19(21)14-22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
Clave InChI |
OZFBMSPPIWRJNS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN3CCCC3)C4=CC=CC=C4 |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN3CCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)
methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)



![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)